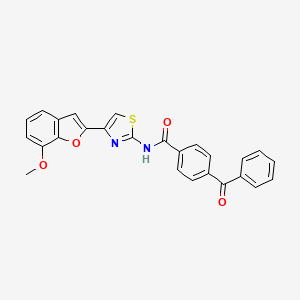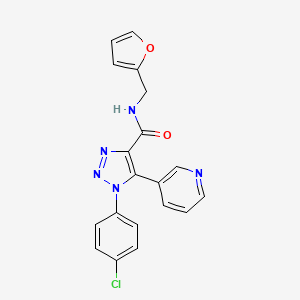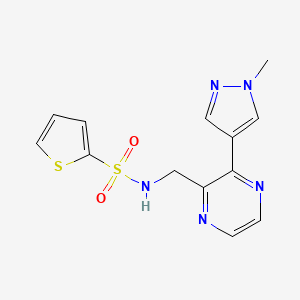![molecular formula C21H17FN2O5 B2581633 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-31-3](/img/structure/B2581633.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN2O5 and its molecular weight is 396.374. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Met Kinase Inhibition
This compound belongs to a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. Modifications at the pyridine and pyridone positions have led to improved enzyme potency, aqueous solubility, and kinase selectivity. These compounds, including analogues, have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, with one advancing into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Orexin Receptor Antagonism
Another area of application is in the modulation of orexin receptors (OXRs) which influence feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, such as SB-649868, have shown promise in reducing binge eating (BE) for highly palatable food without affecting standard food pellet intake at doses that do not induce sleep, indicating a major role of OX1R mechanisms in BE. This suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Compounds structurally related to or derived from modifications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide have been explored for their antibacterial and antifungal activities. Thiophene-3-carboxamide derivatives, for example, exhibit antibacterial and antifungal properties, highlighting the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2005).
Neurological Applications
In the realm of neurological applications, compounds with structures similar to the given compound have been investigated for their potential as neuroleptics, demonstrating inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests a possible use in the treatment of psychosis, with some compounds showing significant potency and a high ratio of antistereotypic activity to cataleptogenicity compared with established drugs like haloperidol and metoclopramide (Iwanami et al., 1981).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c22-15-5-3-14(4-6-15)13-29-24-9-1-2-17(21(24)26)20(25)23-16-7-8-18-19(12-16)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFRFJPJQLTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2581552.png)


![[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B2581555.png)


![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2581561.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B2581563.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2581567.png)

![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)
![benzofuran-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2581570.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)